N,4,5-Trimethyloxazol-2-amine
CAS No.:
Cat. No.: VC18996326
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | N,4,5-trimethyl-1,3-oxazol-2-amine |
| Standard InChI | InChI=1S/C6H10N2O/c1-4-5(2)9-6(7-3)8-4/h1-3H3,(H,7,8) |
| Standard InChI Key | VHDGXEDVFWLGPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=N1)NC)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The oxazole ring in N,4,5-Trimethyloxazol-2-amine is a five-membered aromatic heterocycle containing one nitrogen atom at position 1 and one oxygen atom at position 3. The substitution pattern includes methyl groups at positions 4, 5, and the amino group at position 2, creating a sterically hindered yet reactive framework. The aromaticity of the oxazole ring contributes to the compound’s stability, while the amino group introduces nucleophilic potential for further functionalization.
Spectroscopic Identification
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming the compound’s structure. The -NMR spectrum typically reveals distinct signals for the methyl groups (δ ≈ 1.5–2.5 ppm) and the amino proton (δ ≈ 5.0–6.0 ppm, depending on solvent and hydrogen bonding). IR spectroscopy identifies characteristic stretches for the amine group (3300 cm) and the oxazole ring’s C=N and C-O bonds (1650 cm).
Molecular Geometry
The planar oxazole ring adopts a slight puckering due to steric interactions between the methyl groups. Density functional theory (DFT) calculations predict bond lengths of 1.36 Å for C=N and 1.43 Å for C-O, consistent with aromatic delocalization .
Synthesis and Production Methods
Precursor-Based Synthesis
The primary synthesis route begins with 2,4,5-trimethyloxazole, which undergoes amination at position 2. This process typically involves:
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Nitrogen Introduction: Reaction with ammonia or ammonium salts under acidic conditions.
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Purification: Chromatographic separation to isolate the desired product from byproducts such as di- or tri-substituted amines.
Reaction Optimization
Key parameters include temperature (80–120°C), solvent choice (polar aprotic solvents like dimethylformamide), and catalyst use (e.g., palladium for cross-coupling reactions). Yields are highly dependent on the steric hindrance imposed by the methyl groups, often requiring prolonged reaction times .
Alternative Pathways via Gold(I) Catalysis
Recent advancements utilize gold(I)-catalyzed cyclization reactions to construct the oxazole ring. For example, propargylamide derivatives undergo intramolecular cyclization in the presence of gold(I) catalysts to form oxazoline intermediates, which are subsequently reduced to the target amine .
| Synthesis Method | Conditions | Yield | Reference |
|---|---|---|---|
| Precursor amination | NH, DMF, 100°C, 24h | 45–60% | |
| Gold(I)-catalyzed cyclization | AuCl(PPh), toluene, 80°C, 6h | 70–80% |
Reactivity and Functionalization
Nucleophilic Substitution at the Amino Group
The amino group undergoes alkylation and acylation reactions. For instance, treatment with acetyl chloride in dichloromethane yields N-acetyl derivatives, which are valuable intermediates in peptide mimetics.
Electrophilic Aromatic Substitution
The oxazole ring participates in electrophilic substitutions, preferentially at position 5 due to the directing effects of the amino and methyl groups. Nitration and halogenation reactions have been reported, though yields are moderate (30–50%) due to steric hindrance .
Cycloaddition Reactions
N,4,5-Trimethyloxazol-2-amine serves as a diene in [2 + 3] cycloadditions with nitroolefins, forming isoxazoline derivatives. These reactions are catalyzed by cerium(IV) ammonium nitrate and proceed via a stepwise mechanism .
Applications in Pharmaceutical Chemistry
Building Block for α-Amino Esters
The compound is a key intermediate in synthesizing α-amino esters, which are pivotal in drug design. For example, reduction of its nitro derivatives using zinc and hydrochloric acid produces ethyl esters of non-proteinogenic amino acids .
Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 139.16 g/mol | |
| Melting point | 98–102°C (decomposes) | |
| Solubility in water | Slightly soluble (0.5 g/L at 25°C) | |
| pKa (amino group) | ~8.2 |
The compound’s limited water solubility necessitates the use of organic solvents (e.g., ethanol, acetone) for most reactions. Its stability under acidic conditions makes it suitable for use in diverse synthetic environments .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Exploring photochemical reactions or enzymatic catalysis could unlock novel functionalization pathways. For instance, biocatalytic amination might improve stereoselectivity in derivative synthesis .
Biological Profiling
High-throughput screening against cancer cell lines and microbial pathogens is needed to elucidate the compound’s therapeutic potential. Collaborative efforts between synthetic chemists and pharmacologists will be essential.
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